molecular formula C6H9ClO4S B2717929 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride CAS No. 2580238-62-4

5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride

Cat. No.: B2717929
CAS No.: 2580238-62-4
M. Wt: 212.64
InChI Key: FRIVRUVLGHGJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol It is characterized by a unique spirocyclic structure, which includes a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride typically involves the reaction of a spirocyclic diol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: Spirocyclic diol

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines (e.g., triethylamine) for substitution reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials, such as polymers and catalysts.

    Biological Research: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dioxaspiro[3.4]octane-2-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.

    5,8-Dioxaspiro[3.4]octane-2-sulfonamide: Formed by reaction with amines.

    5,8-Dioxaspiro[3.4]octane-2-sulfonate ester: Formed by reaction with alcohols.

Uniqueness

5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is unique due to its spirocyclic structure and the presence of a reactive sulfonyl chloride group. This combination of features makes it a versatile intermediate in organic synthesis and materials science, distinguishing it from other sulfonyl chloride compounds.

Properties

IUPAC Name

5,8-dioxaspiro[3.4]octane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIVRUVLGHGJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.